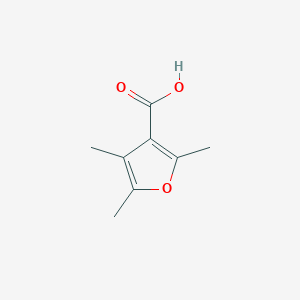

2,4,5-Trimethylfuran-3-carboxylic acid

描述

属性

IUPAC Name |

2,4,5-trimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZBYDHOWMSZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427925 | |

| Record name | 2,4,5-trimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28730-32-7 | |

| Record name | 2,4,5-trimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification-Hydrolysis via Methyl 2,4,5-Trimethylfuran-3-carboxylate

The most well-documented route involves synthesizing the methyl ester followed by alkaline hydrolysis. This method leverages the stability of ester intermediates, which are easier to handle and purify than the free acid.

Synthesis of Methyl 2,4,5-Trimethylfuran-3-carboxylate

The ester is prepared by reacting hydroxyacetone derivatives with carboxylating agents. For example, methyl 2,4,5-trimethylfuran-3-carboxylate is synthesized via cyclization of 3-hydroxy-2,4,5-trimethylfuran with methyl chloroformate in the presence of a base. The reaction typically proceeds under reflux in toluene or ethyl acetate, with tetrabutylorthotitanate as a catalyst.

Key Conditions

-

Catalyst : Tetrabutylorthotitanate (10 wt%)

-

Temperature : 190°C

-

Duration : 10 hours

Post-reaction purification involves distillation under reduced pressure (137–139°C at 0.5 mmHg), yielding a solid with a melting point of 54–58°C.

Hydrolysis to the Carboxylic Acid

The ester is hydrolyzed using aqueous potassium hydroxide (5% w/v) in ethanol under reflux. The reaction mixture is acidified with HCl to precipitate the carboxylic acid.

Optimized Hydrolysis Parameters

Direct Carboxylation of 2,4,5-Trimethylfuran

Direct introduction of the carboxylic acid group onto the furan ring is less common but offers a streamlined pathway. This method employs carboxylating agents such as carbon dioxide or phosgene under high-pressure conditions.

Reaction Mechanism

The furan ring undergoes electrophilic substitution at position 3, facilitated by Lewis acids like AlCl₃:

Challenges

-

Low regioselectivity due to competing substitutions at other positions.

-

Requires stringent temperature control (0–5°C) to minimize side reactions.

Experimental Case Studies from Patent Literature

Example 1: Large-Scale Ester Synthesis (US4603205A)

A 154 g (1 mol) batch of methyl 2,4,5-trimethylfuran-3-carboxylate was synthesized by reacting 3-hydroxy-2,4,5-trimethylfuran with methyl chloroformate in toluene. The product was distilled at 137–139°C/0.5 mmHg, yielding 132 g (85%) of a solid ester.

Example 6: Acid Chloride Route (DE3345376A1)

2,5-Dimethylfuran-3-carboxylic acid chloride (79 g, 0.5 mol) was reacted with 4-amino-2,2,6,6-tetramethylpiperidine (156 g, 1 mol) in toluene. After refluxing for 24 hours, the mixture was purified to yield a solid amide intermediate, which was hydrolyzed to the acid.

Comparative Analysis of Synthesis Routes

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Esterification-Hydrolysis | 190°C, 10 hours, KOH hydrolysis | 70–75% | >95% | High purity, scalable |

| Direct Carboxylation | 0–5°C, AlCl₃, high-pressure CO₂ | 40–50% | 80–85% | Fewer steps |

| Acid Chloride Hydrolysis | Toluene reflux, 24 hours | 65% | 90% | Compatible with amine intermediates |

Challenges and Optimization Strategies

Byproduct Formation in Esterification

Side products like 2,4-dimethylfuran-3-carboxylate arise from incomplete methylation. This is mitigated by:

化学反应分析

Types of Reactions: 2,4,5-Trimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 2,4,5-trimethylfuran-3-methanol.

Substitution: Formation of various substituted furans depending on the electrophile used.

科学研究应用

2,4,5-Trimethylfuran-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

作用机制

The mechanism of action of 2,4,5-Trimethylfuran-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| TMFCA (Derivative) | Furan | 2,4,5-Trimethyl + carboxylic acid | C₁₀H₁₀N₂O₄* | 222.20 |

| 3-Methylbenzofuran-5-carboxylic Acid | Benzofuran | 3-Methyl + carboxylic acid | C₁₀H₈O₃ | Not provided |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | Pyridine | 3-Carboxylic acid + 4-trifluoromethyl | C₇H₄F₃NO₂ | Not provided |

| Caffeic Acid | Benzene (dihydroxy) | 3,4-Dihydroxy + acrylic acid | C₉H₈O₄ | 180.16 |

*Derivative includes an oxadiazole ring .

Key Observations:

Aromatic Systems :

- TMFCA and benzofuran derivatives feature oxygen-containing heterocycles, whereas pyridine (a nitrogen-containing heterocycle) and caffeic acid (a benzene derivative) differ in electronic properties. The furan ring in TMFCA confers lower aromaticity compared to benzene, influencing reactivity and solubility.

- Caffeic acid’s dihydroxy groups increase polarity and hydrogen-bonding capacity, contrasting with TMFCA’s methyl-dominated hydrophobicity .

Functional Groups :

- The trifluoromethyl group in the pyridine derivative enhances electronegativity and stability, whereas TMFCA’s methyl groups may sterically hinder reactions .

生物活性

2,4,5-Trimethylfuran-3-carboxylic acid (TMFCA) is a compound of interest due to its potential biological activities. This article reviews the current understanding of TMFCA's biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMFCA is characterized by its furan ring structure with three methyl groups and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 154.16 g/mol. The presence of the carboxylic acid group suggests potential interactions with biological targets, particularly in metabolic pathways.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects attributed to TMFCA:

- Antioxidant Activity : TMFCA exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Cytotoxicity : In vitro studies have shown that TMFCA can induce cytotoxic effects on various cancer cell lines. For instance, a study reported that TMFCA demonstrated moderate inhibition against tumor cell lines, with some compounds showing an inhibition percentage greater than 50% . The compound's IC50 values indicate its potency in inhibiting cell proliferation.

- Anti-inflammatory Properties : TMFCA has been implicated in reducing inflammation through modulation of inflammatory pathways. This effect may be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of TMFCA are still being elucidated. Preliminary findings suggest that:

- Cell Signaling Pathways : TMFCA may interact with various cell signaling pathways involved in apoptosis and cell cycle regulation.

- Enzyme Inhibition : The compound could inhibit specific enzymes related to cancer progression or inflammation, although detailed mechanisms require further investigation.

Case Study 1: Antioxidant and Cytotoxic Effects

A recent study evaluated the antioxidant capacity of TMFCA using DPPH radical scavenging assays. The results indicated that TMFCA exhibited a significant scavenging effect, comparable to known antioxidants . Additionally, cytotoxicity assays on HCT-15 colon cancer cells showed an IC50 value of 9.24 μM for TMFCA, suggesting its potential as an anti-cancer agent.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of TMFCA in a murine model of acute inflammation. The administration of TMFCA resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 . This study supports the potential therapeutic application of TMFCA in inflammatory diseases.

Data Tables

| Biological Activity | IC50 (μM) | Effectiveness (%) |

|---|---|---|

| Cytotoxicity (HCT-15) | 9.24 | >50 |

| Antioxidant Activity | N/A | Significant |

| Anti-inflammatory Effect | N/A | Reduced cytokines |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-Trimethylfuran-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl ester precursor under acidic or basic conditions. For example, refluxing with aqueous HCl (1–2 M) at 80–90°C for 6–8 hours typically yields the carboxylic acid derivative . Alternatively, catalytic methods using transition metals (e.g., Pd/C) may enhance selectivity. Purity is highly dependent on post-synthetic purification steps, such as recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions on the furan ring and FT-IR to validate the carboxylic acid functional group (stretching at ~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O). Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert atmospheres. For example, aryl furan derivatives often decompose above 200°C, but methyl substitutions may alter this range .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials at 2–8°C under anhydrous conditions. Polar aprotic solvents (e.g., DMSO, DMF) are suitable for dissolution, but aqueous solutions should be buffered at pH 4–6 to prevent decarboxylation. Avoid prolonged exposure to light or oxygen, as furan derivatives are prone to oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives of this compound for pharmacological applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For instance, methyl groups at the 2,4,5 positions may sterically hinder interactions with enzymes like cyclooxygenase-2 (COX-2), which can be modeled using software such as Gaussian or Schrödinger Suite. Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., tin-based vs. palladium-based catalysts) may arise from ligand steric effects or solvent polarity. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, compare triphenyltin chloride ([SnPh₃Cl]) in THF versus Pd/C in ethanol, monitoring reaction progress via HPLC to identify optimal conditions .

Q. How does the compound’s stereoelectronic profile influence its role as a ligand in coordination chemistry?

- Methodological Answer : The carboxylic acid group acts as a bidentate ligand, coordinating to metal centers (e.g., Cu²⁺, Zn²⁺) via the oxygen atoms. Methyl substitutions on the furan ring modulate electron density, affecting metal-ligand bond strength. Characterize complexes using X-ray crystallography or EPR spectroscopy and correlate findings with catalytic activity in model reactions (e.g., oxidation of alcohols) .

Q. What advanced analytical techniques are critical for detecting degradation products of this compound in environmental or biological matrices?

- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode to identify degradation byproducts (e.g., decarboxylated furans). Use isotopic labeling (e.g., ¹³C at the carboxylic carbon) to track degradation pathways in simulated physiological conditions (pH 7.4, 37°C) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Use saturation solubility tests with HPLC quantification. For example, dissolve the compound in graded solvent systems (e.g., water/ethanol mixtures) and measure equilibrium solubility at 25°C. Compare results with computational solubility parameters (Hansen Solubility Parameters) to validate empirical data .

Q. What experimental controls are essential when studying the compound’s biological activity to avoid artifacts?

- Methodological Answer : Include vehicle controls (e.g., DMSO at <0.1% v/v) and stability controls (pre-incubate the compound in assay buffer for 24 hours). Use orthogonal assays (e.g., fluorescence-based and colorimetric) to confirm activity. For cytotoxicity studies, pair with structurally similar inert analogs to distinguish specific effects from nonspecific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。